molecular formula C3H11N2O4P B166179 Fosamine ammonium CAS No. 25954-13-6

Fosamine ammonium

Cat. No.: B166179
CAS No.: 25954-13-6
M. Wt: 170.1 g/mol
InChI Key: OTSAMNSACVKIOJ-UHFFFAOYSA-N
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Description

Fosamine ammonium is a synthetic organophosphorus compound primarily used as a herbicide and plant growth regulator. It is known for its ability to inhibit the regrowth of woody plants and certain types of weeds. The compound is characterized by its white crystalline solid form and has a molecular formula of C₃H₁₁N₂O₄P .

Mechanism of Action

Target of Action

Ammonium ethyl carbamoylphosphonate, also known as fosamine ammonium , is primarily used as a herbicide and plant growth inhibitor . It is used to control woody plants, bindweed, and bracken . The primary targets of this compound are the dormant tissues of these plants .

Mode of Action

This compound exhibits slight systemic activity and acts by contact . Its primary mode of action is to prevent dormant tissues from becoming active and growing again . This inhibitory action on bud development is what makes it effective as a herbicide and plant growth regulator .

Biochemical Pathways

It is known that phosphonates, the group of compounds to which this compound belongs, can mimic the phosphates and carboxylates of biological molecules to potentially inhibit metabolic enzymes . This suggests that this compound may interfere with key metabolic pathways in plants, leading to the inhibition of growth.

Pharmacokinetics

It is known that this compound is a mobile compound . It is highly soluble in water and can be mobile in various soils .

Result of Action

The primary result of this compound’s action is the inhibition of growth in targeted plants. By preventing dormant tissues from becoming active and growing again, this compound effectively controls the growth of woody plants, bindweed, and bracken . This makes it an effective herbicide and plant growth regulator.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its dissipation is dependent on rapid, microbial-mediated degradation . In environments with low microbiological activities or long hydrological residence times, this compound may be found in surface waters . Despite its mobility, there is little evidence that leaching is a major route of dissipation in the field .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fosamine ammonium can be synthesized through the reaction of ethyl carbamoylphosphonic acid with ammonium hydroxide. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of ammonium ethyl carbamoylphosphonate involves large-scale synthesis using high-purity reagents. The process includes the careful control of reaction parameters such as temperature, pH, and concentration to maximize yield and purity. The final product is then crystallized and purified for use .

Chemical Reactions Analysis

Types of Reactions: Fosamine ammonium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Fosamine ammonium has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique in its specific inhibition of dormant plant tissues, making it particularly effective for long-term control of woody plants and certain weeds. Its ability to inhibit regrowth for extended periods sets it apart from other herbicides .

Properties

IUPAC Name

azanium;carbamoyl(ethoxy)phosphinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8NO4P.H3N/c1-2-8-9(6,7)3(4)5;/h2H2,1H3,(H2,4,5)(H,6,7);1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTSAMNSACVKIOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(=O)N)[O-].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H11N2O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

59682-52-9 (Parent)
Record name Fosamine-ammonium [BSI:ISO:ANSI]
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DSSTOX Substance ID

DTXSID9032406
Record name Fosamine ammonium
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Molecular Weight

170.10 g/mol
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Physical Description

Colorless or white solid; [HSDB]
Record name Fosamine-ammonium
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Solubility

@ 25 °C: 1.79 KG/KG WATER, 300 MG/KG ACETONE, 400 MG/KG BENZENE, 12 G/KG ETHANOL, 1.4 G/KG DIMETHYLFORMAMIDE, 158 G/KG METHANOL, 200 MG/KG HEXANE, SLIGHTLY SOL IN MOST COMMON ORGANIC SOLVENTS, 0.04 g/kg chloroform at 25 °C
Record name FOSAMINE
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Density

1.33
Record name FOSAMINE
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Vapor Pressure

0.00000398 [mmHg], 0.53 mPa @ 25 °C
Record name Fosamine-ammonium
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Color/Form

COLORLESS CRYSTALLINE SOLID, WHITE CRYSTALLINE SOLID

CAS No.

25954-13-6
Record name Fosamine ammonium
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Record name Fosamine-ammonium [BSI:ISO:ANSI]
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Record name Fosamine ammonium
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Record name Ammonium ethyl carbamoylphosphonate
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Record name FOSAMINE-AMMONIUM
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Record name FOSAMINE
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Melting Point

175 °C
Record name FOSAMINE
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

A solution of 48.5 parts of 29% aqueous ammonium hydroxide is stirred and cooled with an external ice bath to 15° C. To the cooled solution 20.5 parts of diethyl carbomethoxyphosphonate is slowly added over a 10 minute period. The mixture turns cloudy, but clears up after about 15 minutes. During this time, the mixture is allowed to warm spontaneously to about 30° C. and stirring is continued for 2 hours. The clear solution is stripped under reduced pressure (15 mm of Hg) at a water-bath temperature of 70° C. The residue is a white crystalline solid which is recrystallized from absolute ethyl alcohol, giving 11.7 parts of ammonium ethyl carbamoylphosphonate, m.m. 173°-176° C.
[Compound]
Name
48.5
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[Compound]
Name
solution 20.5
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Ammonium ethyl carbamoylphosphonate interact with plants and what are the downstream effects?

A1: Ammonium ethyl carbamoylphosphonate is primarily absorbed through the foliage of plants. [] While its exact mode of action is not fully understood, it is known to disrupt plant growth processes, leading to controlled defoliation and growth inhibition. [] Studies in blackberry plants (Rubus proceras) demonstrated that AECP translocates rapidly throughout the plant, similar to the movement of nutrients. [] This systemic action contributes to its effectiveness in controlling various woody plant species. []

Q2: What is the environmental fate of Ammonium ethyl carbamoylphosphonate?

A2: Research indicates that AECP is biodegradable. [] Studies on channel catfish exposed to radiolabeled AECP in water and soil demonstrated that the compound does not significantly bioaccumulate in animal tissues. [] The residues in catfish plateaued within a few weeks and decreased significantly upon transfer to fresh water. [] Furthermore, AECP showed minimal impact on soil microbial activity, even at relatively high concentrations. []

Q3: Does Ammonium ethyl carbamoylphosphonate have any other applications beyond brush control?

A3: Interestingly, AECP has shown promise as a postharvest treatment for cut roses. [] Studies revealed that AECP, in combination with traditional floral preservatives, significantly enhanced the vase life and overall quality of cut roses. [] This unexpected application highlights the diverse potential of this compound.

Q4: Are there concerns about resistance developing to Ammonium ethyl carbamoylphosphonate?

A4: While the provided research doesn't directly address resistance development, it's a crucial aspect to consider with any herbicide. Long-term studies are necessary to monitor for potential resistance evolution in target weed species. Understanding the mechanism of action and cross-resistance patterns with other herbicides will be essential for managing potential resistance issues.

Q5: What analytical methods are used to study Ammonium ethyl carbamoylphosphonate?

A5: Research involving AECP utilizes radiolabeling techniques, particularly with Carbon-14, to track the absorption, translocation, and metabolism of the compound in plants and animals. [, ] These studies provide valuable insights into the environmental fate and behavior of AECP. Further research may explore advanced analytical techniques like mass spectrometry or chromatography to quantify AECP residues in various matrices.

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